1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane

Descripción

Historical Context and Evolution of Trisilinane Chemistry

The field of organosilicon chemistry, to which trisilinanes belong, traces its origins to the 19th century. In 1863, Charles Friedel and James Crafts synthesized the first organochlorosilane, marking the inception of the study of compounds with carbon-silicon bonds. wikipedia.org The early 20th century saw pioneering and extensive research by Frederic S. Kipping, who utilized Grignard reagents for the synthesis of various alkyl and aryl silanes and was the first to prepare silicone polymers. wikipedia.org

The development of cyclic organosilicon compounds followed this foundational work. A significant step was the synthesis of the first cyclic siloxane compound, hexaphenylcyclotrisiloxane, by W. Dilthey, which played a crucial role in advancing the understanding of polysiloxanes. richsilicone.com The period from the 1940s onward marked a shift towards recognizing the vast application potential of polymeric organosilicon compounds, stimulating industrial and academic research. sbfchem.com While the specific history of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane is not extensively documented in early literature, its development is a part of the broader evolution of cyclic organosilanes. The synthesis and study of such compounds are driven by the quest for new molecular structures with unique properties for applications in materials science and synthetic chemistry. oup.com

Significance of this compound as a Molecular Scaffold and Precursor

The primary significance of this compound in modern chemistry lies in its role as a high-purity precursor for the synthesis of silicon carbide (SiC) ceramics. smolecule.com SiC is a highly valued material known for its exceptional hardness, high thermal conductivity, strength, and chemical resistance. smolecule.com The thermal decomposition of this compound at high temperatures in an inert atmosphere yields pure silicon carbide. smolecule.com This precursor-based approach offers several distinct advantages over traditional synthesis methods, including:

Improved Purity: The molecular nature of the precursor allows for higher purity in the final ceramic product. smolecule.com

Microstructure Control: The synthesis process enables greater control over the microstructure of the resulting SiC. smolecule.com

Lower Processing Temperatures: This method can often be performed at lower temperatures compared to conventional techniques. smolecule.com

Beyond its role in ceramics, the compound is also investigated for its potential as a molecular scaffold in materials science. Researchers have explored its use in the creation of self-assembled monolayers on various surfaces. These highly ordered molecular layers can be tailored to modify surface properties for applications in biosensing and other advanced technologies.

Research Trajectories and Academic Objectives Pertaining to this compound

Current and future research involving this compound is largely directed by the potential applications of the materials derived from it. A major academic objective is the further development and optimization of SiC ceramics produced from this precursor for use in electronics and optoelectronics. smolecule.com

Key research trajectories include:

High-Power and High-Frequency Devices: The excellent thermal stability and electrical conductivity of SiC make it a prime candidate for manufacturing high-performance electronic components like power transistors and microwave devices. smolecule.com

Light-Emitting Diodes (LEDs): Silicon carbide can be doped to produce efficient LEDs that emit light in the blue and ultraviolet portions of the spectrum. smolecule.com

Advanced Sensors: The robust physical and chemical properties of SiC derived from this precursor make it suitable for creating a variety of sensors, including those for pressure and gas detection. smolecule.com

Another significant area of research is its application in surface chemistry and nanotechnology. The academic goal is to leverage its structure to build complex, functional surfaces through self-assembly, opening doors for new developments in areas like targeted drug delivery, catalysis, and advanced coatings.

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H36O6Si3 | smolecule.comgelest.comnih.gov |

| Molecular Weight | 396.70 g/mol | gelest.comnih.gov |

| Appearance | Colorless to Almost Colorless Clear Liquid | tcichemicals.comalfa-chemistry.com |

| Boiling Point | 132-133 °C (at 5 mmHg) | gelest.comalfa-chemistry.com |

| Density | 1.0152 g/mL | gelest.com |

| Refractive Index | 1.4336 (at 20 °C) | gelest.com |

| CAS Number | 17955-67-8 | gelest.comnih.govtcichemicals.com |

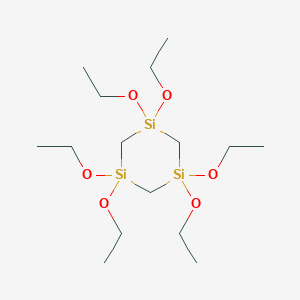

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H36O6Si3/c1-7-16-22(17-8-2)13-23(18-9-3,19-10-4)15-24(14-22,20-11-5)21-12-6/h7-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEDTQCGQOZHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si]1(C[Si](C[Si](C1)(OCC)OCC)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H36O6Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449878 | |

| Record name | 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17955-67-8 | |

| Record name | 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1,1,3,3,5,5 Hexaethoxy 1,3,5 Trisilinane

Hydrolytic Reactivity of 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane

The hydrolysis of this compound is a key reaction that initiates the formation of siloxane-based materials. It involves the cleavage of the silicon-ethoxy (Si-OEt) bonds by water to form silanol (B1196071) (Si-OH) groups and ethanol (B145695). This process is a foundational step in sol-gel chemistry.

Kinetic and Thermodynamic Studies of Hydrolysis Processes

The rate of hydrolysis of alkoxysilanes is influenced by several factors, including pH, water-to-alkoxide ratio, solvent, and temperature. While specific kinetic and thermodynamic data for this compound are not extensively documented in dedicated studies, the general principles governing the hydrolysis of ethoxysilanes can be applied.

The hydrolysis reaction is typically catalyzed by either acids or bases. unm.edu Under acidic conditions, the reaction proceeds via the protonation of an ethoxy group, making it a better leaving group. gelest.com Conversely, under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov The hydrolysis rate generally shows a minimum around neutral pH. afinitica.com

The structure of the alkoxysilane also plays a significant role. The cyclic nature of this compound and the presence of six ethoxy groups may influence its reactivity compared to simpler, linear ethoxysilanes. The rate of hydrolysis for the first ethoxy group is generally the slowest, with subsequent hydrolysis steps proceeding more rapidly. nih.gov

| Parameter | General Effect on Hydrolysis Rate |

| pH | Minimum at neutral pH, increases with acidity or basicity |

| Water Concentration | Increases with higher water-to-alkoxide ratios |

| Temperature | Increases with temperature |

| Solvent | Polarity and ability to solvate reactants and intermediates can affect rates |

| Steric Hindrance | Larger alkoxy groups generally decrease the reaction rate |

This table presents general trends observed in the hydrolysis of alkoxysilanes.

Pathways for Silanol Formation and Subsequent Condensation

The hydrolysis of this compound results in the formation of various silanol species as the ethoxy groups are sequentially replaced by hydroxyl groups. This process can lead to the formation of partially or fully hydrolyzed trisilinane rings.

Once silanol groups are formed, they can undergo condensation reactions with other silanol groups (water-producing condensation) or with remaining ethoxy groups (alcohol-producing condensation) to form siloxane (Si-O-Si) bonds. bohrium.com These condensation reactions are also sensitive to pH and catalyst type. unm.edu

The interplay between hydrolysis and condensation is critical in determining the structure of the final product. Under conditions that favor hydrolysis over condensation, more isolated silanol species are present in the solution. Conversely, when condensation rates are comparable to or faster than hydrolysis, oligomeric and polymeric structures begin to form concurrently with the hydrolysis process. The continued condensation of these silanol-functionalized trisilinane rings leads to the formation of larger, cross-linked siloxane networks.

Oligomerization and Polymerization Mechanisms Involving this compound

The ability of this compound to form polymeric structures is central to its application in materials science. This can occur through the condensation of hydrolysis products or via ring-opening polymerization.

Formation of Siloxane Networks and Hybrid Materials

The sol-gel process is a common method for producing siloxane networks from alkoxysilane precursors like this compound. mdpi.com This process involves the controlled hydrolysis and condensation of the precursor in a solvent. The resulting network structure can range from linear chains to highly cross-linked three-dimensional networks, depending on the reaction conditions.

This compound is also a valuable precursor for the synthesis of organic-inorganic hybrid materials. researchgate.net By co-condensing this compound with other organofunctional silanes or incorporating organic polymers into the sol-gel process, it is possible to create materials that combine the properties of both the inorganic siloxane network (e.g., thermal stability, hardness) and the organic components (e.g., flexibility, functionality). core.ac.ukdergipark.org.tr

| Property of Hybrid Material | Influencing Factor |

| Mechanical Strength | Degree of cross-linking, nature of organic component |

| Thermal Stability | Si-O-Si bond density |

| Porosity | Reaction conditions (pH, solvent, temperature) |

| Optical Properties | Nature of organic and inorganic components |

This table illustrates the relationship between the properties of hybrid materials and various influencing factors.

Controlled Ring-Opening Polymerization Strategies

Ring-opening polymerization (ROP) is another important pathway for the polymerization of cyclic siloxanes. mdpi.com For this compound, ROP would involve the cleavage of the Si-C bonds within the trisilinane ring, leading to the formation of linear polysiloxane chains. ROP can be initiated by anionic or cationic catalysts. nih.gov

Controlled or "living" ROP techniques offer the ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions. rsc.orgresearchgate.net This is typically achieved by carefully selecting the initiator, catalyst, and reaction conditions to minimize side reactions such as chain transfer and backbiting. nih.gov For functionalized cyclotrisiloxanes, organocatalytic systems have been shown to be effective for achieving controlled polymerization. acs.org While specific ROP strategies for this compound are not widely reported, the principles developed for other cyclic siloxanes could potentially be adapted.

Transesterification and Alkoxy Exchange Reactions

Transesterification, or alkoxy exchange, is a reaction where the ethoxy groups of this compound are replaced by other alkoxy groups from an alcohol. This reaction is typically catalyzed by acids or bases and is an equilibrium process.

The mechanism of transesterification at a silicon center is analogous to that at a carbon center, involving nucleophilic attack of an alcohol on the silicon atom. acs.org The reaction can be driven to completion by using a large excess of the new alcohol or by removing the ethanol by-product.

This reaction is useful for modifying the properties of the silane (B1218182) precursor. For example, replacing ethoxy groups with longer-chain alkoxy groups can alter the reactivity, solubility, and steric hindrance of the molecule, which in turn can influence the properties of the resulting polymeric materials.

| Reactant Alcohol | Potential Product |

| Methanol | 1,1,3,3,5,5-Hexamethoxy-1,3,5-trisilinane |

| Propanol | 1,1,3,3,5,5-Hexapropoxy-1,3,5-trisilinane |

| Butanol | 1,1,3,3,5,5-Hexabutoxy-1,3,5-trisilinane |

This table provides examples of potential products from the transesterification of this compound with different alcohols.

Catalytic Role and Reaction Mechanisms of this compound in Organic Synthesis

Elucidation of Active Species and Transition States

Without any foundational research on the catalytic activity of this specific compound, it is not possible to provide a scientifically accurate and informative discussion on these topics. The creation of data tables and detailed research findings is unachievable in the absence of primary or secondary research sources.

It is important to note that while other silane and siloxane compounds are utilized in catalysis, this specific cyclic trisilinane derivative does not appear to have been investigated for such purposes in the accessible scientific domain. Future research may explore the potential catalytic applications of this and related compounds, at which point a detailed analysis of its reactivity and mechanisms could be undertaken.

Theoretical and Computational Chemistry Applied to 1,1,3,3,5,5 Hexaethoxy 1,3,5 Trisilinane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane, DFT would be instrumental in understanding its fundamental properties, such as its three-dimensional shape, stability, and reactive sites.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, representing its most stable structure. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy equilibrium is reached.

The trisilinane ring can adopt various conformations, such as chair and boat forms, similar to cyclohexane. Furthermore, the six ethoxy groups attached to the silicon atoms can rotate, leading to a complex conformational energy landscape. A thorough computational study would map these different conformations, calculating their relative energies to identify the most stable conformers and the energy barriers for conversion between them. This information is crucial for understanding the molecule's flexibility and its predominant shapes at different temperatures.

Table 5.1.1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and not based on published experimental or computational data.

| Conformer | Ring Conformation | Ethoxy Group Orientation | Relative Energy (kJ/mol) |

| 1 | Chair | Equatorial/Axial Mix | 0.0 (Most Stable) |

| 2 | Chair | All Equatorial | 5.2 |

| 3 | Twist-Boat | Mixed | 15.8 |

| 4 | Boat | Mixed | 25.1 |

Analysis of Frontier Molecular Orbitals and Charge Distribution

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

For this compound, DFT calculations would reveal the spatial distribution and energies of these orbitals. It is likely that the HOMO would be localized on the oxygen atoms of the ethoxy groups due to their lone pairs, while the LUMO might be distributed around the silicon atoms.

Analysis of the charge distribution, often visualized through an electrostatic potential map, would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This would predict where the molecule is most likely to interact with other reagents. The silicon atoms, being less electronegative than the oxygen atoms they are bonded to, would carry partial positive charges, making them susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

While DFT provides insights into a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of multiple molecules over time. An MD simulation of this compound would model its interactions with solvent molecules and with other trisilinane molecules. This would involve simulating a box containing many molecules and calculating their movements based on a force field that describes the inter- and intramolecular forces.

Such simulations could predict properties like diffusion coefficients and radial distribution functions, which describe how the solvent molecules arrange around the solute. This is essential for understanding its solubility and how it behaves in a real-world solution, providing a bridge between theoretical single-molecule properties and macroscopic behavior.

Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling

Computational modeling can be used to map out the entire energy profile of a chemical reaction, from reactants to products. This involves identifying the lowest energy path and, crucially, locating the transition state—the highest energy point along this path. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, a key reaction to study would be its hydrolysis, where the ethoxy groups react with water. Computational analysis could compare different potential mechanisms for this reaction, determining which pathway is most favorable energetically. This provides fundamental insights into the compound's stability in the presence of moisture.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

QSPR and QSAR are statistical methods that correlate the chemical structure of molecules with their physical properties (QSPR) or biological activities (QSAR). nih.govmdpi.comijournalse.org These models are built by calculating a set of molecular descriptors (numerical representations of chemical information) for a series of related compounds and then using regression analysis to find a mathematical equation linking these descriptors to an observed property or activity.

For this compound, one could develop QSPR models for a series of its derivatives where the ethoxy groups are replaced by other alkoxy or alkyl groups. The goal would be to predict properties like boiling point, density, or refractive index based on descriptors derived from the molecular structure. While no specific QSAR studies on this compound's derivatives are available, the methodology would involve synthesizing and testing a library of related compounds for a specific biological activity and then building a predictive model to guide the design of new, more potent derivatives.

Advanced Applications and Functional Materials Derived from 1,1,3,3,5,5 Hexaethoxy 1,3,5 Trisilinane

Polymer and Hybrid Material Science

The unique cyclic structure of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane, featuring alternating silicon and methylene-like groups, combined with its reactive ethoxy functionalities, makes it a valuable component in the synthesis of advanced polymers and hybrid organic-inorganic materials.

Role as a Crosslinking Agent in Organic Polymer Systems

While specific detailed research on this compound as a crosslinking agent is not extensively documented in publicly available literature, its chemical structure strongly suggests its potential in this role. The six ethoxy groups attached to the silicon atoms are susceptible to hydrolysis and condensation reactions. This reactivity allows the molecule to form a three-dimensional silicate (B1173343) network within an organic polymer matrix.

Development of Novel Organosilicon Polymers and Copolymers

This compound can serve as a precursor for the synthesis of novel organosilicon polymers and copolymers. Through controlled hydrolysis and polycondensation reactions, it can form polysiloxane networks. The cyclic nature of the precursor can lead to the formation of polymers with a more defined and potentially more rigid structure compared to linear silane (B1218182) precursors.

By co-condensing this compound with other organoalkoxysilanes, a wide variety of copolymers can be synthesized. The properties of these copolymers can be tailored by varying the type and ratio of the co-monomers. For instance, incorporating phenyl-containing silanes could enhance the thermal stability and refractive index of the resulting polymer, while long-chain alkyl silanes could increase its hydrophobicity and flexibility. This versatility allows for the design of materials with specific characteristics for targeted applications.

Impact on Material Properties and Performance (e.g., thermal stability, mechanical strength)

The incorporation of this compound into polymer matrices is anticipated to significantly enhance their thermal and mechanical properties. The introduction of the Si-O-Si backbone, which has a higher bond energy than the C-C backbone of most organic polymers, generally leads to improved thermal stability. Polysiloxanes are known for their high thermal resistance, and materials derived from this cyclic precursor are expected to exhibit similar characteristics. gelest.comzenodo.org For example, the onset of thermal degradation for many polysiloxanes can be in the range of 300-400°C. gelest.com

Mechanically, the formation of a rigid, three-dimensional crosslinked network would increase the stiffness and hardness of the material. The inorganic silicate domains act as reinforcing fillers at the molecular level, improving properties such as tensile strength and modulus. The extent of these improvements would depend on the concentration of the silane and the degree of crosslinking achieved.

| Property | Expected Impact of Incorporation | Underlying Mechanism |

| Thermal Stability | Increased | Introduction of high-energy Si-O bonds from the siloxane backbone. |

| Mechanical Strength | Increased | Formation of a rigid 3D crosslinked inorganic network within the polymer matrix. |

| Hardness | Increased | Reinforcing effect of the silicate domains at a molecular level. |

Applications in Optical Materials and Photonics

The development of advanced optical materials is crucial for progress in photonics and optoelectronics. While direct applications of this compound in this field are not widely reported, its properties suggest potential uses, particularly in the fabrication of hybrid optical materials. Silicone-based polymers, in general, are valued in optics for their high optical transmission, thermal stability, and tunable refractive indices. spiedigitallibrary.org

Fabrication of High Refractive Index Polymers and Coatings

The refractive index of this compound itself is approximately 1.4336. While this is not considered a high refractive index, the compound can be used in conjunction with high refractive index precursors, such as titanium or zirconium alkoxides, in sol-gel processes to create hybrid materials with tailored refractive indices. The silane component can form a stable, transparent matrix that hosts the high-index metal oxide nanoparticles.

Furthermore, the refractive index of silicone polymers can be increased by incorporating aromatic groups. personalcaremagazine.com By co-polymerizing this compound with phenyl-containing silanes, it is possible to synthesize copolymers with a higher refractive index than the homopolymer, while still benefiting from the crosslinking and stability provided by the cyclic precursor.

Integration into Optoelectronic Devices and Waveguides

Silicone-based polymers are promising materials for the fabrication of optical waveguides due to their low optical loss and ease of processing. psu.eduresearchgate.net Materials derived from this compound could be used to create the core or cladding layers of a waveguide. The ability to tune the refractive index through copolymerization is critical for designing single-mode waveguides where a precise refractive index contrast between the core and cladding is required.

The thermal stability of the resulting materials would also be advantageous for integration into optoelectronic devices, where temperature fluctuations can occur. The sol-gel process allows for the deposition of thin films with uniform thickness and controlled optical properties, which is essential for the fabrication of integrated optical circuits. While specific examples utilizing this exact compound are scarce, the general properties of related organosilicon materials highlight its potential in these advanced applications.

Pharmaceutical and Biomedical Applications

While direct research on the pharmaceutical applications of this compound is not extensively documented, the broader class of organosilanes and silicon-based materials offers a strong precedent for its potential in the biomedical field. The inherent properties of siloxane frameworks, such as biocompatibility and tunable biodegradability, make them attractive candidates for next-generation medical technologies.

The development of effective drug delivery systems is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy while minimizing side effects. The molecular architecture of this compound presents a promising platform for the design of novel drug delivery vehicles. The trisilinane core can serve as a scaffold, which, through the hydrolysis and condensation of its ethoxy groups, can form a structured, porous matrix.

The potential for this compound in drug delivery is rooted in the versatility of silica-based materials. These materials can be formulated into nanoparticles, where drug molecules are encapsulated within the silica (B1680970) network. The release of the therapeutic agent can be controlled by the degradation of this network, a process that can be tuned by modifying the chemical structure of the silane precursor. For instance, the density of the cross-linked network, influenced by the reaction conditions during the polymerization of this compound, could modulate the diffusion rate of an encapsulated drug.

Furthermore, the surface of such a delivery system could be functionalized. The silanol (B1196071) groups (Si-OH) formed during hydrolysis offer reactive sites for the attachment of targeting ligands, such as antibodies or peptides. This would enable the drug delivery system to selectively bind to specific cells or tissues, thereby concentrating the therapeutic effect where it is most needed and reducing systemic toxicity. The controlled hydrolysis rate of silyl (B83357) ethers is a key factor that can be exploited for the programmed release of therapeutic agents.

For any material to be considered for in-vivo applications, a thorough understanding of its biocompatibility and biodegradation is paramount. Silicon is a naturally occurring element in the human body, and many silicon-based materials have demonstrated excellent biocompatibility. Organosilica nanoparticles, for example, have been widely investigated and have shown good tolerance in biological systems.

The biodegradation of a this compound-based material would likely proceed via the hydrolysis of the siloxane bonds that form the backbone of the polymerized scaffold. This process would lead to the formation of silicic acid, a biocompatible and excretable substance, and ethanol (B145695), which is readily metabolized by the body. The rate of this degradation would be influenced by the local physiological environment, including pH and enzymatic activity.

The cyclic structure of the trisilinane precursor could impart a degree of hydrolytic stability to the resulting polysiloxane network. Research on the hydrolytic stability of silanes indicates that structural attributes play a significant role. The slow reaction with moisture is a known characteristic of this compound, suggesting that materials derived from it could exhibit prolonged stability, which may be desirable for long-term drug delivery applications.

| Property | Relevance to Biomedical Applications | Projected Performance of this compound-Derived Materials |

|---|---|---|

| Biocompatibility | Essential for minimizing adverse reactions in the body. | Expected to be high, based on the known biocompatibility of silicon-based materials. |

| Biodegradability | Allows for the clearance of the material from the body after its therapeutic function is complete. | Degradation into silicic acid and ethanol is anticipated, with the rate being potentially tunable. |

| Drug Loading Capacity | Determines the amount of therapeutic agent that can be delivered. | The porous nature of the polymerized scaffold would likely allow for significant drug encapsulation. |

| Controlled Release | Enables the modulation of drug release kinetics for optimal therapeutic effect. | The hydrolytic stability of the siloxane network could be engineered for sustained release profiles. |

Coatings and Surface Modification Technologies

The application of this compound in coatings and surface modification is a more established area, leveraging the ability of organosilanes to form robust and functional surface layers. These coatings can impart a range of desirable properties to a substrate, including enhanced durability, chemical resistance, and altered surface energy.

Protective coatings are crucial for extending the lifespan and maintaining the performance of materials in various environments. The trifunctional nature of this compound allows it to act as a cross-linking agent, forming a dense, three-dimensional siloxane network upon hydrolysis and condensation. This network can serve as a highly durable binder in coating formulations.

When applied to a surface, a coating containing this trisilinane can cure to form a hard, chemically resistant film. The cyclic structure of the precursor may contribute to a reduction in cure shrinkage and internal stress within the coating, leading to improved adhesion and reduced cracking. The resulting coating can provide protection against abrasion, corrosion, and UV degradation.

Furthermore, the ethoxy groups can be co-hydrolyzed with other organofunctional silanes to introduce specific functionalities into the coating. For example, the incorporation of fluoroalkylsilanes could lead to a highly hydrophobic and oleophobic surface, while the inclusion of aminosilanes could enhance adhesion to certain substrates.

The ability of organosilanes to act as adhesion promoters is one of their most valuable properties. They function as molecular bridges between inorganic substrates (such as glass, metal, and ceramics) and organic polymers (such as those used in paints, adhesives, and sealants). This compound can be particularly effective in this role due to its multiple reactive sites.

When applied to an inorganic surface, the ethoxy groups of the trisilinane hydrolyze to form silanol groups. These silanols can then condense with hydroxyl groups present on the substrate surface, forming strong, covalent Si-O-Substrate bonds. The remaining unreacted silanol groups can co-condense with each other, forming a cross-linked siloxane layer at the interface. This layer provides a durable and moisture-resistant bond between the substrate and a subsequently applied organic coating or adhesive. The use of silanes can significantly improve the longevity and performance of bonded systems, particularly in humid or corrosive environments.

| Application | Function of this compound | Resulting Improvement |

|---|---|---|

| Protective Coatings | Forms a dense, cross-linked siloxane network. | Enhanced hardness, chemical resistance, and durability. |

| Adhesion Promotion | Acts as a molecular bridge between inorganic substrates and organic polymers. | Improved bond strength and resistance to moisture-induced delamination. |

| Surface Modification | Creates a functionalized surface layer. | Can impart hydrophobicity, oleophobicity, or other desired surface properties. |

Microelectronics and Advanced Device Fabrication

In the microelectronics industry, the relentless drive towards smaller, faster, and more powerful devices necessitates the use of advanced materials with precisely controlled properties. Organosilanes, including this compound, are emerging as key enabling materials in this field. A prominent supplier of this compound lists microelectronics as a potential application area. gelest.com

One of the primary applications of such silicon-based precursors is in the deposition of thin films, particularly dielectric layers. In integrated circuits, dielectric materials are used to insulate the conductive pathways. As the spacing between these pathways shrinks, the dielectric constant of the insulating material must be reduced to minimize signal delay and power consumption. Organosilanes can be used as precursors in chemical vapor deposition (CVD) or spin-on glass (SOG) processes to create low-k dielectric films. The incorporation of organic groups into the silica network lowers the dielectric constant compared to pure silicon dioxide.

The cyclic structure of this compound could offer advantages in the fabrication of these films. The defined structure of the precursor may allow for better control over the porosity and composition of the resulting dielectric layer, which are critical parameters for achieving a low dielectric constant and maintaining mechanical stability. Furthermore, the ability of organosilanes to form smooth, uniform, and pinhole-free films is essential for the reliability of microelectronic devices.

Beyond their use as dielectric materials, organosilanes are also employed for surface functionalization of silicon wafers and other components in microelectronic devices. This can be for the purpose of improving the adhesion of subsequent layers, creating hydrophobic surfaces to prevent stiction in microelectromechanical systems (MEMS), or to act as a tie-layer between dissimilar materials. The robust, cross-linked network formed by this compound could provide a stable and reliable interface in these demanding applications.

Therefore, this article cannot provide in-depth research findings, specific data tables, or detailed discussions on its utilization in the requested advanced applications as per the user's strict outline and content requirements.

General information suggests that as an organosilane, this compound could theoretically serve as a precursor in sol-gel processes for the deposition of silicon-based thin films. Such films are fundamental in the microelectronics industry for creating dielectric and insulating layers. The cyclic structure of the molecule might offer different hydrolysis and condensation kinetics compared to more common linear silane precursors, potentially influencing the properties of the resulting films.

In the context of lithography and patterning, photosensitive materials can sometimes be synthesized from organosilane precursors. These materials could then be used to create patterns on a substrate. However, no specific research has been found that details the use of this compound for these purposes.

Future Perspectives and Emerging Research Avenues for 1,1,3,3,5,5 Hexaethoxy 1,3,5 Trisilinane

Exploration of Novel Derivatization and Functionalization Strategies

The six ethoxy groups on the 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane ring are primary sites for chemical modification, offering a versatile platform for creating a wide array of novel derivatives. Future research is anticipated to move beyond simple hydrolysis and condensation reactions to more controlled and selective functionalization strategies. Drawing parallels from advancements in organosilicon chemistry, several key strategies could be adapted for this trisilinane.

One promising approach is the selective substitution of ethoxy groups with other functional moieties. Research on other alkoxysilanes has demonstrated that silicon-bound methoxy (B1213986) groups can be selectively substituted by primary lithium amides, a reaction that could be explored with the hexaethoxy-1,3,5-trisilinane to introduce nitrogen-containing functionalities. acs.org Such reactions, when controlled, could yield partially functionalized trisilinanes, opening pathways to molecules with tailored solubility, reactivity, and material properties.

Furthermore, inspiration can be taken from the functionalization of polyhedral oligomeric silsesquioxanes (POSS), which are structurally related cage-like organosilicon compounds. Techniques such as rhodium-catalyzed carbene insertion into Si-H bonds have been used to create highly functionalized POSS nanomaterials. nih.gov While the target trisilinane lacks Si-H bonds, its derivatives could be synthesized to incorporate them, thereby enabling this and other functionalization techniques like hydrosilylation. Platinum-catalyzed hydrosilylation has been effectively used to create alkenyl-functionalized open-cage silsesquioxanes, suggesting a viable route for introducing vinyl or other unsaturated groups onto a modified trisilinane core. acs.org

The aza-Michael reaction, which has been successfully applied to 3-aminopropyltriethoxysilane (B1664141) to create functional mono- and diadducts, presents another avenue. nih.gov By first substituting an ethoxy group with an amino-functional alkoxide, subsequent aza-Michael additions could attach acrylate (B77674) or other moieties, leading to complex, multifunctional molecules suitable for polymer synthesis or surface modification.

A summary of potential derivatization strategies is presented in the table below.

| Strategy | Potential Reagents | Resulting Functionality | Potential Applications |

| Selective Substitution | Primary Lithium Amides | Amino Groups | Modified solubility, precursors for further reactions |

| Hydrosilylation (on Si-H derivatives) | Alkenes, Alkynes | Alkyl, Alkenyl Chains | Polymer cross-linking, surface attachment |

| Carbene Insertion (on Si-H derivatives) | Diazo Compounds | Functional Esters | Orthogonal functional handles for further modification |

| Aza-Michael Addition (on amino-functionalized derivatives) | Acrylates | Carboxylated Esters | Building blocks for hybrid materials, metal ion sorption |

These advanced derivatization methods would transform this compound from a simple precursor into a sophisticated building block for advanced materials.

Integration into Nanomaterials and Self-Assembled Systems

The unique cyclic and trifunctional nature of this compound makes it an excellent candidate for the bottom-up construction of novel nanomaterials and self-assembled systems. Its ability to undergo controlled hydrolysis and condensation suggests its potential as a precursor for creating structured porous materials, nanoparticles, and hybrid organic-inorganic composites.

A primary avenue of exploration is its use in sol-gel processes to synthesize silicon-based nanoparticles with well-defined properties. azonano.com By controlling the reaction conditions (e.g., pH, catalyst, solvent), the trisilinane could be used to form monodisperse silica (B1680970) nanoparticles. nih.govmdpi.com The cyclic structure may offer different kinetic pathways compared to traditional tetraalkoxysilane precursors, potentially leading to nanoparticles with unique morphologies or porosities. Furthermore, co-condensation with other functional alkoxysilanes could be employed to create nanoparticles with tailored surface chemistries for applications in catalysis or drug delivery. azonano.comdakenchem.com

The trisilinane could also serve as a molecular building block for creating highly ordered, self-assembled monolayers (SAMs) on various substrates. Silanes are well-known for their ability to form robust coatings through reactions with surface hydroxyl groups. ethz.ch The trifunctional nature of each silicon atom in the ring could lead to a high degree of cross-linking within the monolayer, creating highly stable and dense surface modifications. Such SAMs could be used to alter surface properties like hydrophobicity, adhesion, or biocompatibility.

Moreover, the derivatized forms of this compound, as discussed in the previous section, could be designed to self-assemble into more complex nanostructures. For instance, by functionalizing the ring with both hydrophilic and hydrophobic groups, amphiphilic molecules could be created that self-assemble in solution to form micelles, vesicles, or other ordered aggregates. These self-assembled systems could find applications in encapsulation and controlled release.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the hydrolysis and condensation kinetics of this compound is crucial for controlling the structure and properties of the resulting materials. Future research will likely move beyond simple ex-situ analysis and employ advanced in-situ characterization techniques to monitor these reactions in real-time.

Spectroscopic methods are particularly well-suited for this purpose. In-situ Raman spectroscopy has been effectively used to monitor the consecutive reactions of acid-involved siloxane formation from various alkoxysilanes. rsc.orgrsc.orgscite.ai This technique can track the disappearance of Si-O-C bonds from the ethoxy groups and the appearance of Si-O-Si bonds characteristic of siloxane formation. scirp.org By applying this to the trisilinane, researchers could quantify the reaction kinetics and identify intermediate species under different catalytic conditions.

Combining multiple in-situ techniques can provide a more comprehensive picture. Studies on other trimethoxysilanes have successfully used Raman, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy simultaneously to monitor hydrolysis and condensation. nih.gov This multi-technique approach allows for the detailed tracking of various transient intermediate hydrolysis products, providing rich kinetic data for modeling the reaction pathways. nih.gov

Optical turbidity scanning and dynamic light scattering are other powerful in-situ methods, especially for monitoring the formation of nanoparticles during sol-gel processes. mdpi.com These techniques can follow the hydrolysis of the precursor (by observing the dissolution of an immiscible silane (B1218182) phase) and simultaneously track the condensation and aggregation processes through changes in solution turbidity. mdpi.com Applying these methods to this compound would enable precise control over nanoparticle synthesis.

| Technique | Information Gained | Relevance to Trisilinane |

| In-Situ Raman Spectroscopy | Real-time monitoring of Si-O-C bond cleavage and Si-O-Si bond formation | Quantifying hydrolysis and condensation rates |

| In-Situ NMR Spectroscopy | Identification and quantification of intermediate species (e.g., partially hydrolyzed silanols) | Elucidating detailed reaction mechanisms |

| In-Situ IR Spectroscopy | Complementary data on functional group transformations | Confirming reaction pathways |

| Optical Turbidity Scanning | Monitoring precursor dissolution and sol formation | Optimizing conditions for nanoparticle synthesis |

| Dynamic Light Scattering (DLS) | Tracking particle size and aggregation during condensation | Controlling nanoparticle growth and stability |

By leveraging these advanced in-situ characterization tools, researchers can gain unprecedented insight into the reaction dynamics of this compound, enabling the rational design of materials with desired properties.

Sustainable Synthesis and Life Cycle Assessment of Trisilinane Production

As with all chemical manufacturing, the future production of this compound and its derivatives will increasingly be viewed through the lens of green chemistry and sustainability. researchgate.net This involves developing more environmentally benign synthesis routes and conducting thorough life cycle assessments (LCA) to understand the full environmental impact.

Future research into the synthesis of the trisilinane itself will likely focus on chlorine-free pathways. Traditional organosilane production often relies on the Müller-Rochow direct process, which uses organochlorides and can generate chlorinated byproducts. mdpi.com Green chemistry approaches aim to replace these with alternatives, such as the direct reaction of silicon with alcohols. researchgate.netmdpi.com Developing a catalytic, chlorine-free, one-pot synthesis for this compound would represent a significant step towards sustainability. Another area of focus is the use of earth-abundant and environmentally benign transition metals (e.g., cobalt, iron) as catalysts for organosilane synthesis, moving away from precious metals like platinum. nih.govacs.org

A comprehensive Life Cycle Assessment (LCA) will be essential to quantify the environmental footprint of trisilinane production. An LCA evaluates environmental impacts across the entire product life cycle, from raw material extraction and manufacturing to product use and end-of-life disposal or recycling. sustainability-directory.comhongjusilicone.com For organosilicon monomers, key impact categories include energy consumption, global warming potential (related to greenhouse gas emissions), and waste generation. researchgate.net Studies on the LCA of silicones have shown that while their production is energy-intensive, their use in various applications can lead to significant net reductions in greenhouse gas emissions over the product's lifetime. silicones.eusilicones.eu A similar cradle-to-gate analysis for this compound would identify hotspots in the production process and guide efforts to improve its environmental performance. researchgate.net

Unexplored Therapeutic and Diagnostic Potential of this compound Derivatives

The field of biomedical materials and nanomedicine offers exciting, albeit unexplored, opportunities for derivatives of this compound. Organosilicon compounds and silica-based nanoparticles are increasingly being investigated for therapeutic and diagnostic applications due to their biocompatibility and tunable properties. mdpi.comhskbrchemical.comnih.gov

Derivatives of the trisilinane could be engineered as drug delivery vehicles. By functionalizing the cyclic core and using it to form silica nanoparticles, it may be possible to create carriers with high surface areas and porous structures capable of encapsulating therapeutic agents. azonano.comnih.govnih.gov The surface of these nanoparticles could be further modified with targeting ligands (e.g., antibodies) to achieve site-specific drug delivery, enhancing therapeutic efficacy while minimizing side effects. hskbrchemical.comnih.gov The hydrolysis of the siloxane framework can also be tailored, offering the potential for biodegradable carriers that break down into non-toxic silicic acid.

In the realm of diagnostics, silicon-based nanoparticles are being developed as contrast agents for various imaging modalities and as platforms for biosensors. nih.govresearchgate.net Functionalized trisilinane-derived nanoparticles could be loaded with fluorescent dyes or other imaging agents for use in optical imaging. researchgate.net Their ability to be functionalized with biomolecules could also be harnessed to create sensitive and selective biosensors for detecting disease biomarkers. nih.gov

Q & A

Q. What are the established synthetic routes for 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves the reduction of 1,1,3,3,5,5-hexamethoxy- or hexaethoxy-1,3,5-trisilacyclohexane precursors using LiAlH₄ in diethyl ether. A critical methodological improvement includes condensing volatiles at –196°C and warming to –50°C to isolate the product as a high-purity solid, doubling yields to 82% . Optimization strategies focus on refining workup procedures, such as vacuum distillation to remove solvents and impurities, which enhances purity and yield .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers expect?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for confirming the silicon-ethoxide bonding environment. Fourier Transform Infrared (FT-IR) spectroscopy identifies Si–O–C stretching vibrations at ~1,080 cm⁻¹, while Electron Ionization Mass Spectrometry (EI-MS) reveals molecular ion peaks at m/z 396 (matching the molecular weight). Cross-validation with literature data ensures accuracy .

Q. How does the crystal structure of this compound inform its conformational stability in the solid state?

X-ray diffraction (XRD) analysis shows a chair conformation in the orthorhombic space group Pmn2₁, with Si–C bond lengths of ~1.87 Å and C–Si–C angles of ~112°. The mirror-plane symmetry and minimal steric strain from ethoxy substituents stabilize this conformation, aligning with gas-phase electron diffraction (GED) data .

Advanced Research Questions

Q. How do computational methods such as Density Functional Theory (DFT) complement experimental data in elucidating the electronic structure and vibrational modes of this compound?

DFT calculations predict vibrational modes (e.g., Si–O stretching) and electron density distributions, which can be cross-referenced with experimental FT-IR and Raman spectra. For example, deviations in calculated vs. observed Si–C bond lengths (<0.02 Å) validate the computational model’s accuracy . This synergy aids in identifying electronic effects of ethoxy substituents on ring strain and reactivity.

Q. What experimental strategies are effective in resolving contradictions between reported synthesis yields of this compound?

Discrepancies in yields (e.g., 40–82%) arise from variations in precursor purity, solvent removal efficiency, and reaction temperature. Systematic factorial design experiments (e.g., varying LiAlH₄ stoichiometry or cooling rates) can isolate critical factors. For instance, slow warming from –196°C to –50°C minimizes side reactions, improving reproducibility .

Q. What factors influence the choice between gas-phase electron diffraction (GED) and X-ray crystallography for structural analysis of silicon-containing cyclohexane derivatives?

GED is preferred for studying dynamic conformations in the gas phase, revealing flexibility absent in the solid state. In contrast, XRD provides precise bond lengths and angles in crystalline environments. For this compound, XRD confirmed the chair conformation’s persistence across phases, while GED highlighted minor torsional adjustments .

Q. How does the substitution pattern (e.g., ethoxy vs. methoxy groups) on the trisilinane ring impact reactivity and stability under varying experimental conditions?

Ethoxy groups enhance steric bulk compared to methoxy, reducing hydrolysis susceptibility but increasing ring strain. Comparative studies show ethoxy derivatives require milder reducing agents (e.g., LiAlH₄ vs. harsher alternatives) to prevent Si–O bond cleavage. Stability under inert atmospheres (e.g., argon) is critical to avoid Si–O degradation during storage .

Q. What methodologies are recommended for analyzing the thermal stability and decomposition pathways of this compound?

Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) identifies decomposition products (e.g., ethylene, siloxanes) above 200°C. Isothermal testing under controlled atmospheres (N₂ vs. O₂) reveals oxidative degradation mechanisms. These data inform safe handling protocols and storage at ≤–20°C to prolong shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.